molecular formula C18H11ClF3N3O3S B2819802 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide CAS No. 2060748-16-3

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide

Número de catálogo: B2819802
Número CAS: 2060748-16-3
Peso molecular: 441.81
Clave InChI: FKFKDONRCHTANQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 3-chloro-5-(trifluoromethyl)pyridinylsulfonyl-substituted phenyl group. Key structural features include:

  • Sulfonyl bridge: The sulfonyl group enhances polarity and metabolic stability compared to ether or methylene linkages.
  • Substituents: The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the pyridine ring are electron-withdrawing, likely influencing electronic distribution and binding affinity.

Propiedades

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3S/c19-15-9-12(18(20,21)22)10-24-17(15)29(27,28)14-3-1-13(2-4-14)25-16(26)11-5-7-23-8-6-11/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFKDONRCHTANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, often through cyclization reactions.

    Introduction of Functional Groups: The trifluoromethyl and chloro groups are introduced via halogenation and trifluoromethylation reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Análisis De Reacciones Químicas

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Aplicaciones Científicas De Investigación

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence. By inhibiting this enzyme, the compound disrupts bacterial metabolism and growth .

Comparación Con Compuestos Similares

Structural Analogues from Patent Literature ()

Several compounds in the European patent application share structural motifs with the target molecule:

Compound Key Differences Potential Implications
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole ring replaces phenyl; methylsulfonyl vs. chloro/CF₃-pyridinylsulfonyl Increased heterocyclic diversity may enhance target selectivity .
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Pyrazole core instead of pyridine; pentafluoroethyl substituent Broader fluorinated substituents may improve lipophilicity and membrane permeability .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide Pyrrole-carboxamide core; ether linkage instead of sulfonyl Reduced polarity compared to sulfonyl bridges may affect solubility .

Key Observations :

  • Trifluoromethyl and chloro substituents are recurring motifs in agrochemical patents, suggesting insecticidal or fungicidal applications .

Pyridine and Pyrimidine Derivatives (–3)

  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Pyrimidine core vs. pyridine. Fluorophenyl substituent mimics electron-withdrawing effects of -CF₃/-Cl but with lower electronegativity .
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide ():

    • Pyrrole-carboxamide core vs. pyridine-carboxamide.
    • Ether linkage (-O-) instead of sulfonyl (-SO₂-): Lower polarity and weaker hydrogen-bond acceptor capacity.
    • Molecular weight (561.26 g/mol) is higher than the target compound’s estimated ~520–550 g/mol range, suggesting differences in pharmacokinetics .

Substituent Effects on Physicochemical Properties

Substituent Example Compound Impact on Properties
-SO₂- (sulfonyl) Target compound Increases polarity, metabolic stability, and potential for ionic interactions .
-O- (ether) compound Reduces polarity; may enhance passive diffusion but decrease enzymatic resistance .
-CF₃ (trifluoromethyl) Common in target compound and analogues Enhances lipophilicity and resistance to oxidative degradation .
-Cl (chloro) Recurrent in agrochemicals Improves binding to hydrophobic pockets in target proteins .

Actividad Biológica

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a sulfonyl group, and a carboxamide moiety. Its molecular formula is C18H17ClF3N4SC_{18}H_{17}ClF_3N_4S, with a molecular weight of 449.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. For instance:

  • Inhibition of Chlamydia trachomatis : Research indicates that certain sulfonylpyridines can selectively inhibit the growth of C. trachomatis without affecting host cells. These compounds demonstrated mild toxicity towards mammalian cell lines but were non-mutagenic in assays using Drosophila melanogaster .
  • Antibacterial Efficacy : The compound has shown promising results against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus spp.62.5 - 125

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It has been reported to exhibit cytotoxic effects on various cancer cell lines, suggesting that it may interfere with tumor growth mechanisms. The specific pathways involved remain to be fully elucidated, but preliminary data indicate modulation of apoptosis-related proteins .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .
  • Selective Targeting : The compound appears to selectively target bacterial cells while sparing mammalian cells, which is crucial for minimizing side effects .
  • Biofilm Disruption : Some studies suggest that it may disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy in treating chronic infections .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Chlamydia : A study evaluated the effectiveness of various sulfonylpyridine derivatives against C. trachomatis, revealing that modifications to the aromatic regions significantly affected their inhibitory potency .
  • Antibacterial Screening : In vitro assays demonstrated that the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin in certain scenarios .

Q & A

Q. How can researchers optimize the synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Maintain temperatures between 60–80°C for sulfonylation steps to minimize side reactions. Use anhydrous dimethylformamide (DMF) or dichloromethane as solvents to enhance solubility of intermediates .
  • Deprotonation : Employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to activate nucleophilic sites during coupling reactions .
  • Purification : Perform stepwise column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates. Final recrystallization in ethanol/water mixtures can achieve >95% purity .

Q. What spectroscopic and chromatographic methods are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm sulfonyl (-SO₂-) and pyridyl proton environments. ¹³C NMR identifies trifluoromethyl (-CF₃) and carboxamide (-CONH-) signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 486.03) and fragments like [C₁₀H₆ClF₃N]⁺ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) and resolve co-eluting byproducts .

Advanced Research Questions

Q. How should discrepancies between computational docking predictions and experimental biological activity data be resolved?

  • Methodological Answer :
  • Target Validation : Reassess target binding sites using cryo-EM or X-ray crystallography to verify active conformations of the compound .
  • Force Field Adjustments : Refine molecular dynamics simulations with AMBER or CHARMM force fields to account for trifluoromethyl group polarization effects .
  • Experimental Validation : Conduct dose-response assays (e.g., IC₅₀ in kinase inhibition studies) and compare with docking scores. Adjust tautomer or protonation state assumptions in silico .

Q. What strategies address poor aqueous solubility during in vitro bioassays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Nanoparticle Formulation : Prepare liposomal or PEGylated nanoparticles (dynamic light scattering for size validation) to improve bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety for enhanced solubility .

Q. How can researchers design experiments to investigate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-competitive luminescence assays. Prioritize targets with <100 nM IC₅₀ .
  • Mechanistic Studies : Perform time-resolved FRET to assess binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural Analysis : Co-crystallize the compound with kinase domains (e.g., PDB deposition) to identify key interactions, such as hydrogen bonds with hinge regions .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., hindered rotation of the sulfonyl group) .
  • 2D-COSY/NOESY : Map through-space correlations to distinguish between rotational isomers or π-π stacking interactions .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to validate assignments .

Tables for Key Parameters

Synthesis Parameter Optimal Conditions Evidence Source
Sulfonylation Temperature70°C in DMF
Base for DeprotonationNaH (2.5 equiv)
Purification MethodSilica gel (70–230 mesh), EtOAc/hexane (3:7)
Analytical Technique Critical Parameters Evidence Source
¹H NMRDMSO-d₆, 400 MHz, δ 8.2–8.6 (pyridyl H)
HR-ESI-MSPositive ion mode, resolving power 30,000
Reverse-Phase HPLCC18 column, 0.1% TFA in H₂O/MeCN

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.